methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a fused imidazo-triazole core substituted with a p-tolyl group, a thioacetamido linker, and a methyl benzoate moiety. This structure combines aromatic, sulfur-containing, and ester functionalities, which are often associated with enhanced bioavailability and binding affinity in medicinal chemistry.
Properties
IUPAC Name |
methyl 4-[[2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-14-3-9-17(10-4-14)25-11-12-26-20(25)23-24-21(26)30-13-18(27)22-16-7-5-15(6-8-16)19(28)29-2/h3-10H,11-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMLXIBFZVXTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available precursors such as methyl 4-aminobenzoate, p-tolylhydrazine, and appropriate thiol derivatives.
Imidazotriazole Formation: : The first critical step involves the cyclization of p-tolylhydrazine with diaminopropane in the presence of a strong acid such as hydrochloric acid. This cyclization forms the imidazotriazole core.
Thioacetamido Coupling: : This intermediate is then reacted with thioglycolic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form the thioacetamido linkage.
Final Coupling: : The product is then coupled with methyl 4-aminobenzoate using a peptide coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Industrial Production Methods
For industrial scale, steps are similar but involve continuous flow reactors and optimizations to increase yield and purity. Conditions like temperature, pressure, and reagent concentration are meticulously controlled using automated systems.
Chemical Reactions Analysis
Types of Reactions
Reduction: : Reduction can be carried out using hydrogen gas and a palladium-on-carbon catalyst, resulting in the reduction of double bonds or other reducible groups within the molecule.
Substitution: : Nucleophilic substitution reactions can be conducted, particularly at the benzene ring, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid
Reduction: : Hydrogen gas with a palladium catalyst
Substitution: : Sodium hydroxide, potassium tert-butoxide
Major Products
These reactions yield products such as hydroxylated derivatives, reduced forms (like amines or alcohols), and substituted benzene rings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate exhibit significant anticancer properties:
- In Vitro Studies : Various derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). Compounds demonstrated IC50 values ranging from 5.5 µg/ml to 6.9 µg/ml against these cell lines .
- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of specific enzymes involved in tumor proliferation and survival pathways. Docking studies suggest effective binding to target proteins involved in cell cycle regulation .
Antimicrobial Activity
Emerging studies have highlighted the antimicrobial potential of triazole derivatives:
- Antibacterial and Antifungal Effects : Compounds containing similar structural motifs have shown significant antibacterial and antifungal activities against various pathogens. This broad-spectrum activity suggests potential applications in treating infections alongside their anticancer properties .
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
- Cervical Cancer Study : A derivative was tested for cytotoxicity against cervical cancer cell lines and demonstrated promising results with significant growth inhibition .
- Antimicrobial Evaluation : Another study focused on triazole-thione derivatives revealed their effectiveness against resistant strains of bacteria, indicating their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate is primarily related to its ability to bind to molecular targets such as enzymes and receptors. Its triazole ring system and amido linkage allow for hydrogen bonding and hydrophobic interactions, influencing various biological pathways.
Comparison with Similar Compounds
Target Compound
- Core : 6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole.
- Substituents :
- p-Tolyl group at position 5.
- Thioacetamido (-S-CH2-CONH-) linker at position 3.
- Methyl benzoate ester at the terminal phenyl group.
Comparable Compounds
7-(4-Methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS: 168640-47-9)
- Core : Same imidazo-triazole backbone.
- Substituents :
- p-Tolyl group at position 6.
- Thiol (-SH) group at position 3.
Alkyl-2-((5-Phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetimidates
- Core : 1,2,4-Triazole.
- Substituents :
- Phenethyl group at position 4.
- Thioether (-S-) linkage to acetimidate side chains.
Ethyl 4-(7-Cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazol-3-yl)benzoate Core: Imidazo-pyrazole. Substituents:
- Cyano (-CN) group at position 7.
- SEM-protecting group and ethyl benzoate. Key Difference: Pyrazole fusion instead of triazole, with a cyano group enhancing electronic properties but complicating synthesis .
Biological Activity
Methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its synthesis, structure, and various biological activities, supported by case studies and detailed research findings.
Chemical Structure and Properties
Chemical Formula : C21H22N6O2S
Molecular Weight : 422.5 g/mol
CAS Number : 921859-38-3
The compound features an imidazo[2,1-c][1,2,4]triazole core, which is known for its diverse biological activities. The presence of the p-tolyl group and thioacetamido side chains enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of imidazo-triazole derivatives on various human cancer cell lines. The most active compounds demonstrated IC50 values ranging from 2.38 to 3.77 μM against cervical and bladder cancer cell lines. The mechanism of action was attributed to the inhibition of specific tyrosine kinases such as EPH-B3 and FGF-R1 .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | SISO | 2.38 |
| Compound B | RT-112 | 3.77 |
| Compound C | HeLa | 5.00 |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity.
Research Findings
A study focused on the antimicrobial efficacy of various triazole derivatives found that several exhibited moderate to strong activity against a range of pathogens including Staphylococcus aureus and Enterobacter aerogenes .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound Name | Pathogen | Activity Level |
|---|---|---|
| Compound D | Staphylococcus aureus | Moderate |
| Compound E | Enterobacter aerogenes | Strong |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The imidazo[2,1-c][1,2,4]triazole moiety is known to disrupt key signaling pathways involved in cell proliferation and survival.
Potential Mechanisms
- Tyrosine Kinase Inhibition : Disruption of pathways involving EPH-B3 and FGF-R1.
- Apoptosis Induction : Triggering programmed cell death in cancer cells through mitochondrial pathways.
Q & A
Basic: What synthetic strategies are commonly employed for synthesizing methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate and related heterocyclic compounds?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Metalation and coupling : Use of ZnCl₂ in THF to activate intermediates, followed by coupling with aryl halides (e.g., ethyl 4-iodobenzoate) using catalysts like PEPPSI-iPr (2% loading) to form the core heterocyclic structure .
- Thioether linkage formation : Introduction of the thioacetamido group via nucleophilic substitution or thiol-ene reactions, often under inert conditions .
- Purification : Column chromatography (silica gel, iHex/EtOAc gradients) with additives like NEt₃ to minimize decomposition .
Characterization relies on elemental analysis , ¹H-NMR , and ¹³C-NMR to confirm regiochemistry and purity .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound?
Methodological Answer:
Discrepancies in NMR or mass spectrometry data often arise from tautomerism or dynamic conformational changes. Strategies include:
- Variable-temperature NMR : To identify exchange-broadened signals caused by tautomeric equilibria .
- 2D NMR (COSY, HSQC) : To resolve overlapping peaks and assign protons/carbons unambiguously .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
For example, in triazole derivatives, the imidazo-triazole core may exhibit rotational barriers that affect NMR splitting patterns, requiring iterative refinement of spectral assignments .
Basic: What key characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
Essential techniques include:
- ¹H/¹³C-NMR : To verify the integration of aromatic protons (e.g., p-tolyl substituents) and thioacetamido methylene (-SCH₂-) signals .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., MW 369.4000 for related compounds) and isotopic patterns .
- Elemental analysis : To validate empirical formulas (e.g., C₁₈H₁₅N₃O₄S) and rule out residual solvents .
Advanced: What strategies optimize reaction yields in multi-step syntheses of similar imidazo-triazole derivatives?
Methodological Answer:
Yield optimization involves:
- Catalyst screening : Testing Pd/PEPPSI-iPr vs. Cu-mediated systems for coupling efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce side reactions .
- Stepwise monitoring : TLC or LC-MS after each step to identify bottlenecks (e.g., incomplete thioether formation) .
For example, in related syntheses, adjusting ZnCl₂ stoichiometry (1.5 eq.) improved coupling yields from 60% to 84% .
Basic: How is the biological activity of such compounds evaluated in preliminary studies?
Methodological Answer:
Initial screening typically includes:
- In vitro assays : Testing against cancer cell lines (e.g., MTT assay) or microbial strains to determine IC₅₀ values .
- Enzyme inhibition studies : Targeting kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
- Docking simulations : Preliminary molecular docking to predict binding affinity to targets like tubulin or viral proteases .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer:
SAR strategies include:
- Substituent variation : Systematic replacement of the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Bioisosteric replacement : Substituting the thioacetamido linker with sulfonamide or carbamate groups to improve metabolic stability .
- Pharmacophore mapping : Using X-ray crystallography or cryo-EM to identify critical hydrogen-bonding interactions (e.g., between the benzoate ester and target active sites) .
Basic: What experimental design principles apply to long-term stability studies of this compound?
Methodological Answer:
Stability assessments require:
- Forced degradation studies : Exposure to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products .
- HPLC-MS monitoring : To track hydrolysis of the methyl ester or thioether oxidation over time .
- pH-rate profiling : To assess stability across physiological pH ranges (1.2–7.4) .
Advanced: How can researchers address discrepancies in biological activity data across different assay platforms?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., serum concentration, cell line variability). Mitigation strategies include:
- Standardized protocols : Adherence to CLSI guidelines for antimicrobial assays or NIH standards for cytotoxicity testing .
- Orthogonal assays : Confirmatory testing using alternate methods (e.g., flow cytometry vs. luminescence for apoptosis) .
- Positive controls : Inclusion of reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-assay variability .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
Key precautions include:
- PPE : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use of fume hoods during synthesis to avoid inhalation of volatile byproducts .
- Waste disposal : Segregation of halogenated waste (e.g., from chlorinated solvents) per EPA guidelines .
Advanced: What computational tools are recommended for predicting the environmental fate of this compound?
Methodological Answer:
Tools include:
- EPI Suite : To estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and ecotoxicity .
- Molecular dynamics simulations : To model interactions with soil organic matter or aqueous solubility .
- QSAR models : Training on existing triazole datasets to predict partition coefficients (log P) and persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
